Nootkatol
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Description
Nootkatol is an organic compound, a sesquiterpenoid, which means that it is a C15 derivative that also contains an oxygen-containing functional group . It has the molecular formula C15H24O . It is a significant functional sesquiterpene and is extensively used in pharmaceutical, cosmetic, agricultural, and food flavor industries .
Synthesis Analysis
The microbial biosynthesis of Nootkatol from the main precursor (+)-valencene is an important method for the production of natural spices . Whole-cell systems of fungi, bacteria, microalgae, and plant cells have been employed . The enzymes involved in the microbial biosynthesis of Nootkatol include cytochrome p450 enzymes, laccase, lipoxygenase, and others . More recently, the related enzymes were expressed in microbial hosts to heterologously produce Nootkatol, such as Escherichia coli, Pichia pastoris, Yarrowia lipolytica, and Saccharomyces cerevisiae .Molecular Structure Analysis
Nootkatol has a molecular weight of 220.350 Da . The IUPAC Standard InChI for Nootkatol is InChI=1S/C15H26O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-14,16H,1,5-9H2,2-4H3 .Chemical Reactions Analysis
The transformation of (+)-valencene to Nootkatol involves a regioselective allylic hydroxylation, and Nootkatol is then oxidized to (+)-nootkatone . Both of these steps could be catalyzed by a single multifunctional hydroxylase or oxidase .Physical And Chemical Properties Analysis
Nootkatol has an average mass of 220.350 Da and a monoisotopic mass of 220.182709 Da . It has 4 defined stereocenters .Future Directions
properties
CAS RN |
50763-67-2 |
---|---|
Product Name |
Nootkatol |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1 |
InChI Key |
GFNWRKNVTHDNPV-UXOAXIEHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |
SMILES |
CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |
Canonical SMILES |
CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |
Other CAS RN |
50763-67-2 53643-07-5 |
synonyms |
Nootkatol Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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